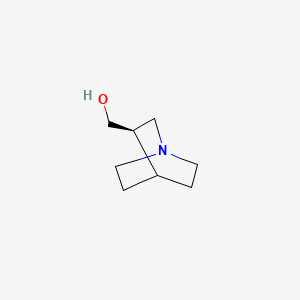

(R)-Quinuclidine-3-methanol

Description

Significance as a Chiral Scaffold in Organic Synthesis

(R)-Quinuclidine-3-methanol serves as a crucial chiral building block in organic synthesis. researchgate.net Its rigid bicyclic [2.2.2] octane (B31449) structure provides a well-defined three-dimensional framework, which is highly advantageous for constructing stereochemically complex target molecules. This defined structure is instrumental in asymmetric synthesis, where the goal is to create specific stereoisomers of a chiral product. smolecule.com

The quinuclidine (B89598) core is a recurring motif in a variety of physiologically active natural products and synthetic compounds. srce.hracs.org Consequently, functionalized quinuclidines like this compound are sought-after precursors in the development of new chemical entities. liverpool.ac.uk Its utility extends to its role as a ligand or a foundational element for creating chiral catalysts that can facilitate enantioselective reactions. The development of synthetic methods to produce functionalized quinuclidine compounds from commercially available precursors is an active area of research. liverpool.ac.uk

Overview of Key Research Trajectories

Research involving this compound and related quinuclidine derivatives is diverse, with significant efforts focused on their synthesis and application in medicinal chemistry and catalysis. One major research trajectory is the development of efficient synthetic routes to obtain enantiomerically pure quinuclidine derivatives. liverpool.ac.uk This includes both chemical and biocatalytic methods, such as the use of enzymes for the stereoselective reduction of precursors like 3-quinuclidinone. researchgate.net

Another key area of investigation is the use of quinuclidine scaffolds in the design of novel therapeutic agents. For instance, derivatives of quinuclidine have been explored for their activity as antagonists for serotonin (B10506) (5-HT) and neurokinin (NK) receptors. liverpool.ac.ukacs.org The specific stereochemistry of these compounds, such as the (R)-configuration, has been shown to be critical for their potency and selectivity. liverpool.ac.uk Furthermore, quinuclidine-based structures have been incorporated into catalysts for asymmetric reactions, highlighting their importance in synthetic organic chemistry. acs.orgresearchgate.net The synthesis of 5-(quinuclidin-3-ylmethyl)-1,2,4-oxadiazole derivatives as racemates for potential therapeutic applications has also been a focus of research. nih.gov

Stereochemical Importance and Enantiomeric Purity in Research

The stereochemistry of quinuclidine derivatives is of paramount importance, as different enantiomers can exhibit vastly different biological activities. srce.hr The (R)-configuration at the C3 position of the quinuclidine ring in this compound is a critical determinant of its function in many applications. For example, in interactions with biological targets like receptors and enzymes, the specific spatial arrangement of substituents dictated by the (R)-chirality is often essential for optimal binding and efficacy. liverpool.ac.uk

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H15NO |

|---|---|

Molecular Weight |

141.21 g/mol |

IUPAC Name |

[(3R)-1-azabicyclo[2.2.2]octan-3-yl]methanol |

InChI |

InChI=1S/C8H15NO/c10-6-8-5-9-3-1-7(8)2-4-9/h7-8,10H,1-6H2/t8-/m1/s1 |

InChI Key |

GUAWHSHTXVVCLZ-MRVPVSSYSA-N |

Isomeric SMILES |

C1CN2CCC1[C@H](C2)CO |

Canonical SMILES |

C1CN2CCC1C(C2)CO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for R Quinuclidine 3 Methanol

Enantioselective Synthesis Approaches

The stereoselective synthesis of (R)-Quinuclidine-3-methanol is primarily achieved through two main routes: the biocatalytic reduction of a prochiral ketone precursor and the asymmetric hydrogenation of the same precursor using chiral metal complexes. These methods offer direct pathways to the desired enantiomer, often with high selectivity and yield, circumventing the 50% theoretical yield limit of classical resolutions of racemic mixtures. researchgate.netgoogleapis.com

Biocatalytic asymmetric reduction of 3-quinuclidinone to (R)-3-quinuclidinol is a highly promising method due to its exceptional enantioselectivity and operation under mild, environmentally friendly conditions. googleapis.comjiangnan.edu.cnresearchgate.net This approach utilizes enzymes, known as reductases, or whole microorganisms that can stereoselectively catalyze the reduction of the prochiral ketone. googleapis.comresearchgate.net

Several highly effective stereoselective reductases have been isolated from various microbial sources and characterized for their utility in synthesizing (R)-3-quinuclidinol. These enzymes typically belong to the short-chain dehydrogenase/reductase (SDR) superfamily. nih.govnih.govnih.gov

A novel nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH)-dependent 3-quinuclidinone reductase (RrQR) was isolated from the yeast Rhodotorula rubra JCM3782. nih.govresearchgate.net This enzyme catalyzes the asymmetric reduction of 3-quinuclidinone to produce (R)-3-quinuclidinol with an enantiomeric excess (ee) greater than 99.9%. nih.govresearchgate.net Structural analysis revealed that RrQR is a tetramer, with each protomer featuring an α/β Rossmann fold for NADPH binding. rcsb.org The substrate-binding pocket is composed of hydrophobic amino acid residues, such as I167 and F212, which are crucial for determining substrate orientation and affinity, thereby ensuring the high stereospecificity of the reaction. rcsb.org

More recently, a robust ketone reductase (KaKR) was identified from Kaistia algarum through genome mining. jiangnan.edu.cn This enzyme, also a member of the classical short-chain dehydrogenase/reductase family, demonstrates high activity and enantioselectivity (>99.9% ee) for the reduction of 3-quinuclidinone. jiangnan.edu.cnresearchgate.net KaKR exhibits optimal activity at 50°C and pH 7.0 and shows high specificity towards N-heterocyclic ketones. jiangnan.edu.cnresearchgate.net

Other significant reductases have been identified from sources like Microbacterium luteolum JCM 9174, which produces two distinct NADH-dependent 3-quinuclidinone reductases (QNR and bacC). nih.govbiocrick.com Both enzymes show high stereoselectivity for producing (R)-(-)-3-quinuclidinol. nih.govbiocrick.com Similarly, a reductase from Agrobacterium tumefaciens (AtQR) has been characterized and used for the same stereospecific reduction. researchgate.netbiocrick.com

Table 1: Characteristics of Selected 3-Quinuclidinone Reductases

| Enzyme | Source Organism | Cofactor | Optimal pH | Optimal Temp. | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| RrQR | Rhodotorula rubra | NADPH | - | - | >99.9% | nih.govresearchgate.net |

| KaKR | Kaistia algarum | NADH | 7.0 | 50°C | >99.9% | jiangnan.edu.cnresearchgate.net |

| QNR | Microbacterium luteolum | NADH | 7.0 | 25°C | >99.9% | nih.govbiocrick.com |

| bacC | Microbacterium luteolum | NADH | 7.0 | 25°C | >99.9% | nih.govbiocrick.com |

| AtQR | Agrobacterium tumefaciens | NADH | - | - | >99.9% | researchgate.netbiocrick.com |

| KgQR | Kaistia granuli | NADH | 7.0 | 30°C | >99.9% | researchgate.net |

To facilitate large-scale production of (R)-3-quinuclidinol, the genes encoding these valuable reductases are often cloned and expressed in a heterologous host, most commonly Escherichia coli. jiangnan.edu.cnnih.govamazonaws.com For instance, the gene for 3-quinuclidinone reductase from Rhodotorula rubra, an 819-bp nucleotide fragment encoding 272 amino acids, was cloned and expressed in E. coli. nih.gov Similarly, the genes for reductases from Kaistia algarum (KaKR), Agrobacterium radiobacter (ArQR), and Microbacterium luteolum (QNR and bacC) have all been successfully expressed in E. coli BL21(DE3), often using expression vectors like pET-28a. jiangnan.edu.cnnih.govamazonaws.com This recombinant approach allows for high-level production of the desired enzyme, making the biocatalytic process more economically viable. mdpi.com

The stereoselective reduction of ketones is dependent on expensive nicotinamide cofactors (NADH or NADPH). jiangnan.edu.cngoogle.com Therefore, an efficient in situ cofactor regeneration system is crucial for a practical and cost-effective process. jiangnan.edu.cnnih.gov Several enzyme-coupled systems are employed for this purpose.

The most common approach involves coupling the primary reductase with a dehydrogenase that uses a cheap co-substrate to regenerate the cofactor. nih.govresearchgate.net

Glucose Dehydrogenase (GDH): This is a widely used enzyme for both NADH and NADPH regeneration, utilizing glucose as the sacrificial substrate. nih.govamazonaws.comgoogle.comresearchgate.net Co-expression of the reductase and GDH genes in E. coli creates a whole-cell biocatalyst capable of efficient conversion with cofactor recycling. nih.govresearchgate.netnih.gov

Alcohol Dehydrogenase (ADH): An ADH, such as the one from Leifsonia sp. (LSADH), can be used to regenerate NADH from NAD⁺, using 2-propanol as a hydrogen donor. researchgate.netmdpi.com The byproduct, acetone, is volatile and can be easily removed from the reaction. mdpi.com

Formate (B1220265) Dehydrogenase (FDH): This enzyme can also be used for NADH regeneration. jiangnan.edu.cnnih.gov

Hydrogenase-based Systems: A more recent, sustainable approach utilizes a hydrogenase co-immobilized on a carbon support to drive NAD⁺ reduction to NADH using molecular hydrogen (H₂), which generates minimal waste. frontiersin.org

Comparisons have shown that for the KaKR-catalyzed reaction, the GDH system was the most efficient for NADH regeneration compared to FDH and ADH systems. jiangnan.edu.cn

Optimizing process parameters is essential to maximize the efficiency and economic feasibility of the biocatalytic synthesis of (R)-3-quinuclidinol. mdpi.com Key factors include substrate loading, catalyst loading, reaction time, yield, and enantiomeric excess.

High substrate concentrations are desirable for industrial applications. Using a whole-cell biocatalyst co-expressing reductase from R. rubra and glucose dehydrogenase, 618 mM of 3-quinuclidinone was converted almost stoichiometrically to (R)-3-quinuclidinol with >99.9% ee in 21 hours. nih.gov A process utilizing the reductase from Kaistia algarum achieved complete conversion of up to 5.0 M 3-quinuclidinone, yielding a space-time yield of 1027 g·L⁻¹·d⁻¹. jiangnan.edu.cn Another highly efficient process using a reductase from Agrobacterium radiobacter (ArQR) reported a space-time yield of 916 g L⁻¹ d⁻¹. researchgate.net

Immobilization of enzymes can significantly enhance their stability and allow for easy separation and recycling, which is crucial for reducing costs. mdpi.comresearchgate.net For example, magnetic combined cross-linked enzyme aggregates (combi-CLEAs) of 3-quinuclidinone reductase (QNR) and glucose dehydrogenase (GDH) were developed. mdpi.comresearchgate.net These immobilized biocatalysts showed excellent reusability, maintaining 100% conversion and >99% ee for 10 cycles. mdpi.com Similarly, immobilized whole cells of E. coli expressing QNR were used to convert 150 g/L of 3-quinuclidinone with 100% yield and >99.9% ee. researchgate.netmdpi.com

Table 2: Optimized Biocatalytic Processes for (R)-3-Quinuclidinol Synthesis

| Biocatalyst System | Substrate Conc. | Yield | Enantiomeric Excess (ee) | Key Features | Reference |

|---|---|---|---|---|---|

| E. coli with RrQR and GDH | 618 mM (77 g/L) | ~100% | >99.9% | Whole-cell biocatalyst | nih.gov |

| E. coli with KaKR | 5.0 M (625 g/L) | ~100% | >99.9% | High substrate tolerance, no external cofactor needed | jiangnan.edu.cn |

| E. coli with KgQR and mutant GDH | 242 g/L | ~100% | >99.9% | High conversion rate (80.6 g/L/h) | researchgate.net |

| Immobilized E. coli with QNR and LSADH | 150 g/L | 100% | >99.9% | Immobilized whole-cell system | researchgate.netmdpi.com |

| Magnetic combi-CLEAs (QNR and GDH) | 70 g/L | 100% | >99% | Excellent recyclability (10 cycles) | researchgate.netmdpi.com |

Asymmetric hydrogenation using chiral metal complexes represents a powerful chemical alternative to biocatalysis for producing enantiomerically pure alcohols. lookchem.com For the synthesis of (R)-3-quinuclidinol, the asymmetric hydrogenation of 3-quinuclidinone is a direct and efficient route.

A particularly effective method employs a ruthenium-based catalyst. The complex RuBr₂(S,S)-xylskewphos (where XylSkewphos is 2,4-bis(di-3,5-xylylphosphino)pentane and PICA is α-picolylamine) has been shown to catalyze the hydrogenation of 3-quinuclidinone in ethanol (B145695) containing a base. lookchem.com This reaction yields (R)-3-quinuclidinol with an enantiomeric excess of 88-90%. researchgate.netlookchem.com A key advantage of this method is that the optical purity of the product can be readily increased to over 99% ee through a simple recrystallization step. lookchem.com

The practicality of this approach has been demonstrated on a large scale. A 4.3 kg batch of 3-quinuclidinone was successfully hydrogenated using a remarkably low catalyst loading, with a substrate-to-catalyst molar ratio of 100,000. lookchem.com The reaction proceeded to completion in 4 hours under 15 atm of hydrogen pressure at 30-45 °C, resulting in an 82% isolated yield of (R)-3-quinuclidinol with >99% ee after recrystallization. lookchem.com The choice of solvent is critical, as using methanol (B129727) or 2-propanol instead of ethanol was found to decrease the catalyst's efficiency. lookchem.com This method provides a practical and scalable chemical process for producing highly pure (R)-3-quinuclidinol. lookchem.com

Asymmetric Hydrogenation of Precursors

Rhodium/Chiral Diphosphine Complex Catalysis

The asymmetric hydrogenation of 3-quinuclidinone and its derivatives using rhodium complexes with chiral diphosphine ligands represents a significant strategy for producing optically active 3-quinuclidinol (B22445). google.com These catalysts, particularly those with a metallocene structure, have shown promise in this transformation. google.com The process typically involves the hydrogenation of 3-quinuclidinone, its Lewis acid adducts, or its tertiary and quaternary salts under hydrogen pressure. google.com

Rhodium complexes are often prepared in situ from a suitable precursor, such as an olefin complex, and the chiral diphosphine ligand. google.com The reaction conditions, including the choice of solvent, hydrogen pressure (ranging from 1 to 150 bar), and temperature (from 0° to 100° C), are critical for achieving high enantioselectivity. google.com For instance, the use of a rhodium complex with a chiral diphosphine ligand featuring a metallocene backbone has been a preferred approach. google.com

Ruthenium-Based Asymmetric Hydrogenation (e.g., Ru-BINAP)

Ruthenium-based catalysts, particularly those incorporating the BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligand and its derivatives, have proven highly effective for the asymmetric hydrogenation of 3-quinuclidinone. acs.orgnih.govacs.org A notable example is the RuBr2(S,S)-xylskewphos complex, which, in the presence of a base in ethanol, yields (R)-3-quinuclidinol with 88-90% enantiomeric excess (ee). acs.orglookchem.comacs.org This ee can be further enhanced to over 99% through recrystallization. acs.orglookchem.comacs.org

This specific ruthenium catalyst has demonstrated remarkable efficiency, enabling the hydrogenation of 3-quinuclidinone on a large scale (4.3 kg) with a high substrate-to-catalyst molar ratio (S/C) of 100,000. acs.orgacs.org The reaction proceeds under 15 atm of hydrogen at a temperature of 30-45°C, reaching completion within 4 hours. acs.orgacs.org The choice of solvent is crucial, with ethanol being optimal, while methanol and 2-propanol lead to decreased catalyst efficiency. acs.orglookchem.com

Another effective catalyst system combines RuCl2[(S)-binap][(R)-iphan] with potassium tert-butoxide in 2-propanol, affording (R)-3-quinuclidinol in 97-98% ee. nih.govacs.orgmdpi.com This highlights the versatility of Ru-BINAP based systems in achieving high stereoselectivity. In contrast, structurally similar complexes like RuCl2(skewphos)(pica) and RuCl2(tolbinap)(pica) have been found to be less effective for this particular transformation. acs.orglookchem.com

Table 1: Performance of Ruthenium-Based Catalysts in Asymmetric Hydrogenation of 3-Quinuclidinone

| Catalyst | Ligands | Base | Solvent | Enantiomeric Excess (ee) | Reference |

| RuBr2(S,S)-xylskewphos | (S,S)-xylskewphos, pica | Yes | Ethanol | 88-90% | acs.orglookchem.comacs.org |

| RuCl2[(S)-binap][(R)-iphan] | (S)-binap, (R)-iphan | t-C4H9OK | 2-propanol | 97-98% | nih.govacs.orgmdpi.com |

Ligand Design for Enhanced Stereoselectivity in Metal-Catalyzed Hydrogenation

The design of chiral ligands is paramount for achieving high stereoselectivity in the metal-catalyzed hydrogenation of 3-quinuclidinone. The structure of the ligand directly influences the steric and electronic environment of the metal center, thereby guiding the approach of the substrate and determining the stereochemical outcome of the reaction.

For instance, in ruthenium-catalyzed hydrogenations, the XylSkewphos ligand, which is 2,4-bis(di-3,5-xylylphosphino)pentane, has been shown to be highly effective. acs.orglookchem.com The bulky 3,5-xylyl groups on the phosphine (B1218219) create a well-defined chiral pocket that promotes high enantioselectivity. acs.orglookchem.com Similarly, the combination of BINAP and IPHAN ligands in a ruthenium complex also leads to excellent enantiomeric excesses, demonstrating the power of synergistic ligand effects. nih.govacs.org The flat structure of the PICA (α-picolylamine) ligand is thought to accommodate bulky substrates like 3-quinuclidinone, which possesses a rigid bicyclo[2.2.2]octane skeleton. acs.org

The development of novel chiral diphosphines with metallocene structures has also been a key area of research for rhodium-catalyzed hydrogenations. google.com These ligands offer a rigid and tunable framework, allowing for fine-tuning of the catalyst's stereoselectivity.

Chemoenzymatic Process Development

Chemoenzymatic processes offer a powerful and sustainable alternative to purely chemical methods for the synthesis of (R)-3-quinuclidinol. nih.gov These methods leverage the high selectivity of enzymes, often in combination with chemical steps, to achieve high yields and enantiopurity. nih.gov

A prominent chemoenzymatic approach involves the asymmetric reduction of 3-quinuclidinone using a ketoreductase. nih.gov For example, a novel keto reductase (ArQR) from Agrobacterium radiobacter ECU2556 has been identified that can efficiently reduce 3-quinuclidinone to (R)-3-quinuclidinol with excellent enantioselectivity. nih.gov This biocatalytic method has achieved a remarkable space-time yield of 916 g L⁻¹ d⁻¹. nih.gov Another approach utilizes a 3-quinuclidinone reductase (QNR) from Microbacterium luteolum in conjunction with an alcohol dehydrogenase from Leifsonia sp. (LSADH) for cofactor regeneration. nih.govresearchgate.net This system, using recombinant E. coli biocatalysts, has demonstrated the ability to convert 3-quinuclidinone to (R)-3-quinuclidinol with an optical purity greater than 99.9%. nih.gov Under optimized conditions, a substrate concentration of 15% (w/v) was completely converted. nih.gov

The use of whole-cell biocatalysts, such as Nocardia sp. WY1202 or Rhodococcus erythropolis WY1406, which contain NADH-dependent reductases, provides a direct route to both (R)- and (S)-3-quinuclidinol with over 99% ee and isolated yields of 93% and 92%, respectively. chemicalbook.comresearchgate.net These processes often utilize a co-substrate like glucose for in-situ cofactor regeneration. chemicalbook.com

Enantiomeric Resolution Techniques

Kinetic Resolution of Racemic Quinuclidinol Esters

Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. hakon-art.com This technique relies on the differential reaction rates of the two enantiomers with a chiral resolving agent, typically an enzyme. hakon-art.com In the context of this compound, the kinetic resolution of racemic 3-quinuclidinol esters is a key strategy. researchgate.net

Table 2: Enzymes Used in Kinetic Resolution of Racemic Quinuclidinol Esters

| Enzyme | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Aspergillus melleus protease | Racemic n-butyl-3-quinuclidinol ester | (R)-3-quinuclidinol | 96% | researchgate.net |

| Butyrylcholinesterase (BChE) | Racemic quinuclidin-3-ol esters | (R)-quinuclidin-3-ol | >95% | nih.gov |

Multi-Step Chemical Synthesis from Key Precursors

Multi-step chemical synthesis provides a versatile and scalable approach to producing this compound. These methods often begin with readily available precursors and involve a series of strategic chemical transformations.

Reduction of Quinuclidinone Derivatives

A primary strategy for synthesizing this compound involves the asymmetric reduction of 3-quinuclidinone. This transformation is crucial for establishing the desired stereochemistry at the C3 position. Both chemical and biocatalytic methods have been successfully employed.

Biocatalytic Reduction: Enzymes, particularly 3-quinuclidinone reductases, have shown exceptional performance in the stereoselective reduction of 3-quinuclidinone to (R)-3-quinuclidinol. nih.govresearchgate.net A notable example is the nicotinamide adenine dinucleotide phosphate-dependent carbonyl reductase isolated from Rhodotorula rubra JCM3782. nih.gov This enzyme specifically catalyzes the reduction of 3-quinuclidinone to (R)-3-quinuclidinol with an enantiomeric excess greater than 99.9%. nih.govresearchgate.net To enhance the practicality of this method for large-scale production, a whole-cell system using Escherichia coli has been developed. researchgate.net This system co-expresses the 3-quinuclidinone reductase and a cofactor regeneration enzyme, such as glucose dehydrogenase (GDH), which ensures a continuous supply of the necessary NADPH cofactor. nih.govresearchgate.net Using this co-expression system, a high concentration of 3-quinuclidinone (618 mM) was almost stoichiometrically converted to (R)-3-quinuclidinol within 21 hours. nih.gov Other microbial sources for (R)-selective reductases include Agrobacterium tumefaciens (AtQR) and Microbacterium luteolum (QNR and bacC). researchgate.netjiangnan.edu.cnnih.gov

Chemical Reduction: Asymmetric hydrogenation using chiral metal catalysts is another effective method. Ruthenium complexes with chiral phosphine ligands, such as RuBr2[(S,S)-xylskewphos], have been utilized for the asymmetric hydrogenation of 3-quinuclidinone. jiangnan.edu.cn This chemical approach offers an alternative to biocatalysis, providing high yields and enantioselectivity. google.com For instance, a process using a chiral RuXY-Diphosphine-bimaH catalyst in the presence of an alkali achieves a reaction yield of over 95% and an enantiomeric excess (ee) value exceeding 99%. google.com

Table 1: Comparison of Biocatalytic Systems for (R)-3-quinuclidinol Production

| Enzyme Source | Host Organism | Cofactor Regeneration | Substrate Conc. (g/L) | Conversion Yield (%) | Enantiomeric Excess (ee) (%) | Reaction Time (h) | Reference |

| Rhodotorula rubra (RrQR) | E. coli | Glucose Dehydrogenase (GDH) | 100 | 98.6 | >99.9 | 21 | researchgate.net |

| Agrobacterium radiobacter (ArQR) | E. coli | - | 242 | - | >99.9 | 20 | researchgate.net |

| Kaistia algarum (KaKR) | E. coli | Glucose Dehydrogenase (GDH) | up to 5.0 M | complete | >99.9 | 5.5 | jiangnan.edu.cn |

| Microbacterium luteolum (QNR) | E. coli | Leifsonia Alcohol Dehydrogenase (LSADH) | 150 | 100 | >99.9 | - | nih.govresearchgate.net |

Cyclization Strategies for the Quinuclidine (B89598) Core

The construction of the bicyclic quinuclidine core is a fundamental aspect of the synthesis. Traditional methods often rely on the cyclization of appropriately functionalized piperidine (B6355638) precursors. liverpool.ac.uk

Dieckmann Cyclization: A classic and widely used method is the Dieckmann cyclization of 1-carbethoxymethyl-4-carbethoxypiperidine. orgsyn.org This intramolecular condensation reaction, typically mediated by a base like potassium ethoxide, forms the quinuclidine ring system. orgsyn.org

Intramolecular Nucleophilic Substitution: Another common strategy involves the intramolecular nucleophilic substitution of piperidine derivatives. liverpool.ac.ukresearchgate.net For example, ethyl 1-(2-chloroethyl)-4-piperidinecarboxylate can undergo cyclization in the presence of a strong base like lithium diisopropylamide (LDA) to form the quinuclidine ring.

Iridium-Catalyzed Intramolecular Allylic Dearomatization: More modern approaches include transition-metal-catalyzed reactions. An iridium-catalyzed intramolecular asymmetric allylic dearomatization reaction has been developed for the enantioselective synthesis of indolenine-fused quinuclidine derivatives. chinesechemsoc.orgscispace.com This method provides good to excellent yields and high diastereoselectivity and enantioselectivity. chinesechemsoc.org

Cascade Cyclization: Cascade or domino reactions offer an efficient route to complex molecules in a single step. A sequence involving the condensation of hydroxylamine (B1172632) and an aldehyde to form an oxime, followed by cyclization to a nitrone and an intramolecular 1,3-dipolar cycloaddition, has been used to construct the azabicyclo[2.2.2]octane (isoquinuclidine) skeleton. nih.govdntb.gov.ua

Intermediate Transformations (e.g., cyano-hydroxy, hydroxy-carboxylate, elimination, hydrogenation)

A multi-step synthesis of quinuclidine-3-methanol from quinuclidine-3-one involves several key intermediate transformations to introduce the required functional groups. google.com

Cyano-hydroxy formation: The process begins with the reaction of a quinuclidine-3-one acid addition salt with an alkali metal cyanide, such as sodium cyanide, in an aqueous medium. google.com This reaction forms 3-cyano-3-hydroxy-quinuclidine. google.com

Hydroxy-carboxylate formation: The resulting 3-cyano-3-hydroxy-quinuclidine is then reacted with anhydrous methanol in the presence of hydrogen chloride gas. Subsequent treatment with an aqueous alkali leads to the formation of methyl 3-hydroxy-quinuclidine-3-carboxylate. google.com

Elimination: The methyl 3-hydroxy-quinuclidine-3-carboxylate undergoes a dehydration reaction when treated with thionyl chloride, which results in the formation of methyl 1-azabicyclo[2.2.2]oct-2-ene-3-carboxylate. google.com The use of thionyl chloride is crucial for this step. google.com

Hydrogenation: The double bond in the methyl 1-azabicyclo[2.2.2]oct-2-ene-3-carboxylate is then hydrogenated. This is surprisingly effective using Raney nickel as a catalyst in water, especially considering that more active noble metal catalysts like platinum, palladium, or rhodium were found to be ineffective. google.com This step yields methyl 1-azabicyclo[2.2.2]octane-3-carboxylate. google.com

Reduction: Finally, the ester group of methyl 1-azabicyclo[2.2.2]octane-3-carboxylate is reduced to afford the target molecule, quinuclidine-3-methanol. google.com

Process Optimization for Scalability and Purity

Optimizing the synthesis of this compound for industrial-scale production requires careful consideration of reaction conditions, catalyst loading, and purification methods to ensure high purity and yield.

For biocatalytic reductions, a co-expression system in E. coli has been developed for the large-scale production of (R)-3-quinuclidinol. researchgate.net This system has been optimized for high molar yield. researchgate.net In one optimized process, 150 g/L of 3-quinuclidinone was completely converted to (R)-3-quinuclidinol with an enantiomeric excess greater than 99.9%. researchgate.net Another highly efficient bioprocess using a robust ketone reductase from Kaistia algarum allowed for the complete and enantioselective reduction of up to 5.0 M 3-quinuclidinone. jiangnan.edu.cn

Green Chemistry Considerations in Synthesis Development

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals to minimize environmental impact and improve sustainability.

Solvent-Free Synthesis Conditions

One of the key principles of green chemistry is the reduction or elimination of the use of volatile organic solvents. A solvent-free synthesis of racemic 3-quinuclidinol has been developed as an industrially viable and environmentally friendly alternative to traditional methods that use large volumes of solvents like toluene, benzene, and various alcohols. hakon-art.com This process involves the alkylation of ethyl isonipecotate with ethyl chloroacetate (B1199739) without a solvent to produce 1-carbethoxymethyl-4-carbethoxypiperidine in high yield. This intermediate is then cyclized to a keto-ester using potassium-tert-butoxide with minimal solvent usage. The subsequent saponification, decarboxylation, and reduction steps are also designed to minimize solvent use. hakon-art.com

Biocatalytic methods also align well with green chemistry principles. The use of enzymes in aqueous media under mild conditions reduces the need for harsh reagents and organic solvents. nih.gov The development of whole-cell biocatalysts that can be recycled further enhances the sustainability of these processes. nih.gov

Water-Enabled Reaction Methodologies

The pursuit of sustainable and environmentally benign chemical processes has propelled the exploration of water as a reaction medium for the synthesis of this compound. Aqueous methodologies, particularly those employing biocatalysts, have demonstrated significant promise, offering high enantioselectivity and favorable reaction conditions. These methods align with the principles of green chemistry by minimizing the use of volatile and hazardous organic solvents.

Research in this area has largely centered on the enzymatic reduction of the prochiral ketone, 3-quinuclidinone. Various microorganisms and isolated enzymes have been identified and engineered to efficiently catalyze this transformation, yielding the desired (R)-enantiomer with exceptional purity. These biocatalytic systems often operate in purely aqueous buffer systems or aqueous-organic co-solvent systems under mild temperature and pH conditions.

One notable approach involves the use of ketone reductases (KREDs). For instance, a novel ketone reductase, KaKR, from Kaistia algarum, has been identified and shown to be highly effective for the asymmetric reduction of 3-quinuclidinone. jiangnan.edu.cn This enzyme exhibits high substrate specificity and operates efficiently in an aqueous environment. jiangnan.edu.cn Remarkably, this system can function without the need for an external cofactor, which simplifies the process and reduces costs. jiangnan.edu.cn In one study, this biocatalyst was capable of completely converting high concentrations of 3-quinuclidinone into (R)-3-quinuclidinol with an enantiomeric excess (ee) of over 99.9%. jiangnan.edu.cn

Another significant advancement is the use of whole-cell biocatalysts. Recombinant E. coli cells expressing a specific 3-quinuclidinone reductase (QNR) have been successfully employed. nih.govmdpi.com To drive the reaction, a cofactor regeneration system is often necessary. This can be achieved by co-expressing another enzyme, such as Leifsonia alcohol dehydrogenase (LSADH), which regenerates the required NADH cofactor in situ using a co-substrate like 2-propanol. nih.govmdpi.com This integrated system allows for high conversion yields, reaching 100% under optimized conditions, with the product exhibiting an optical purity greater than 99.9%. nih.gov

Furthermore, the development of heterogeneous biocatalytic systems represents a stride towards more scalable and continuous manufacturing processes. The immobilization of enzymes on solid supports, such as carbon black nanopowder, allows for their use in continuous flow reactors. frontiersin.org This approach has been successfully applied to the hydrogenation of 3-quinuclidinone in deionized water, achieving full conversion to (R)-3-quinuclidinol under mild conditions of 35°C and 2 bar of H₂ pressure. frontiersin.org The use of water in place of traditional organic solvents in this hydrogenation process significantly enhances the safety profile of the synthesis. frontiersin.org

Chemoenzymatic methods in aqueous media have also been explored. One such method is the enantioselective hydrolysis of a racemic ester of quinuclidinol. For example, (±)-3-Butyryloxyquinuclidinium butyrate (B1204436) can be resolved through enantioselective hydrolysis using a protease from Aspergillus melleus in water. researchgate.net This reaction, maintained at a neutral pH, yields (R)-quinuclidin-3-yl butyrate, which is then converted to this compound. researchgate.net

The following tables summarize key research findings for the water-enabled synthesis of this compound.

Table 1: Biocatalytic Reduction of 3-Quinuclidinone

| Biocatalyst | Substrate Concentration | Reaction Conditions | Conversion | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Ketone reductase (KaKR) from Kaistia algarum | Up to 5.0 M | pH 7.0, 50°C | >99.9% | >99.9% | jiangnan.edu.cn |

| Immobilized E. coli with QNR and LSADH | 15% (w/v) (939 mM) | Optimized resting cell reaction | 100% | >99.9% | nih.gov |

| Heterogeneous biocatalyst (AtQR on carbon black) | 50 mM | 35°C, 2 bar H₂, deionised water | Full conversion | >99% | frontiersin.org |

| E. coli with MlQR and GDH (fusion enzyme) | 486 g L⁻¹ | Whole-cell biocatalysis | 91% | >99.8% | acs.org |

Table 2: Chemoenzymatic Resolution in Aqueous Media

| Enzyme | Substrate | Reaction Conditions | Product | Enantiomeric Excess (ee) | Overall Yield | Reference |

|---|---|---|---|---|---|---|

| Aspergillus melleus protease | (±)-3-Butyryloxyquinuclidinium butyrate (2 M) | Water, pH 7 | (R)-quinuclidin-3-yl butyrate | 96% | 42% | researchgate.net |

These water-enabled methodologies highlight a significant shift towards more sustainable and efficient manufacturing of chiral pharmaceutical intermediates like this compound. The high selectivity and yields achieved, coupled with the environmental benefits of using water as a solvent, underscore the potential of biocatalysis in modern organic synthesis.

Application As a Chiral Building Block in Complex Organic Molecule Synthesis

Stereoselective Construction of Advanced Pharmaceutical Intermediates

The quinuclidine (B89598) moiety is a key structural feature in numerous therapeutically important molecules. hakon-art.com (R)-Quinuclidine-3-methanol, and its derivatives such as (R)-quinuclidin-3-ol, serve as crucial starting materials or key intermediates in the synthesis of a variety of pharmaceuticals. mdpi.com These compounds have shown potential in treating conditions like Alzheimer's disease, Sjögren's syndrome, and urinary incontinence.

One of the most notable applications of (R)-quinuclidin-3-ol is in the synthesis of Solifenacin , a muscarinic M3 antagonist used to treat overactive bladder. Various synthetic routes to Solifenacin utilize (R)-quinuclidin-3-ol as a key chiral precursor. One common strategy involves the condensation of (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline with an activated form of (R)-quinuclidin-3-ol. patsnap.comgoogle.com For instance, (R)-quinuclidin-3-ol can be reacted with diphosgene to form (R)-quinuclidin-3-yl carbonochloridate, which then reacts with the tetrahydroisoquinoline derivative to yield Solifenacin. patsnap.com Alternative methods involve activating (R)-quinuclidin-3-ol with reagents like bis-[1H-1,2,4-triazol-1-yl]-methanone (CDT) or bis-(4-dinitrophenyl) carbonate before coupling with the isoquinoline (B145761) component. google.comnewdrugapprovals.org

Another significant pharmaceutical synthesized from a quinuclidine precursor is Cevimeline , a muscarinic M1 and M3 receptor agonist used for treating dry mouth associated with Sjögren's syndrome. nih.gov The synthesis of Cevimeline often starts from 3-quinuclidinone hydrochloride, which is a precursor to the quinuclidine core of the final drug. chemicalbook.comlookchem.com One patented synthesis involves the conversion of quinuclidin-3-one (B120416) to an epoxide, followed by reaction with hydrogen sulfide (B99878) and then acetaldehyde (B116499) to form the spiro-oxathiolane ring system of Cevimeline. nih.gov

The quinuclidine framework is also a component of other drugs, including:

Talsaclidine : A muscarinic M1 agonist.

Revatropate : A muscarinic antagonist. researchgate.net

Palonosetron : A 5-HT3 receptor antagonist. hakon-art.com

Quinupramine : An antidepressant. hakon-art.com

The synthesis of these and other pharmaceutical agents underscores the importance of this compound and its derivatives as indispensable chiral building blocks. hakon-art.com

Role in the Total Synthesis of Natural Products and Alkaloids

The rigid quinuclidine scaffold is a recurring motif in a number of natural products, particularly in the Cinchona alkaloids. liverpool.ac.uk These alkaloids, such as quinine (B1679958) and quinidine (B1679956), are known for their historical and continued importance in medicine, primarily as antimalarial agents. wikipedia.org The total synthesis of these complex molecules often relies on the strategic incorporation of a pre-formed or in-situ generated quinuclidine ring system.

A significant challenge in the synthesis of Cinchona alkaloids is the stereocontrolled construction of the quinuclidine core and its connection to the quinoline (B57606) portion of the molecule. wikipedia.org Modern synthetic strategies have employed innovative approaches to achieve this. For example, a metallaphotoredox-enabled deoxygenative arylation has been utilized for the coupling of a quinuclidine precursor with a bromo-quinoline derivative. researchgate.net This highlights a late-stage functionalization approach to assemble the core structure of these alkaloids.

Furthermore, organocatalysis has emerged as a powerful tool in the enantioselective synthesis of intermediates for Cinchona alkaloids. researchgate.net Asymmetric cascade transformations can establish the crucial C4 stereocenter of the quinuclidine ring with high enantioselectivity. researchgate.net The development of synthetic routes that allow access to all possible stereoisomers of key intermediates paves the way for the synthesis of not only natural quinine and quinidine but also their various enantiomers and epimers. researchgate.net

The synthesis of the quinuclidine ring itself can be approached in several ways, often starting from functionalized piperidine (B6355638) precursors through methods like conjugate addition, nucleophilic substitution, or Dieckmann cyclization. liverpool.ac.uk However, the limited availability of suitably functionalized piperidines can be a bottleneck. liverpool.ac.uk Therefore, methods that start from commercially available quinuclidine derivatives and introduce functionality are also valuable. liverpool.ac.uk

Chiral Auxiliary in Diastereoselective Synthesis

Beyond its role as a structural component, the chiral quinuclidine framework can be employed as a chiral auxiliary to control the stereochemical outcome of chemical reactions. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct a diastereoselective transformation. After the desired stereochemistry is established, the auxiliary is removed.

While direct examples of this compound as a chiral auxiliary are less commonly documented than its use as a building block, the broader class of quinuclidine derivatives has been investigated for this purpose. The rigid conformational nature of the quinuclidine skeleton makes it an attractive scaffold for inducing facial selectivity in reactions at a prochiral center. For instance, functionalized quinuclidines have been incorporated into catalysts for asymmetric reactions. liverpool.ac.uk

The development of stereoselective methods for synthesizing chiral amines is of high importance in medicinal chemistry. osi.lv Chiral auxiliaries, such as Ellman's tert-butanesulfinamide, are widely used for this purpose. osi.lv The principles of using a rigid chiral scaffold to control stereochemistry are fundamental to this area of synthesis. The defined stereochemistry and rigid structure of this compound and its derivatives make them conceptually well-suited for applications as chiral auxiliaries, even if this application is less prevalent than their use as integral parts of the final target molecule.

Advanced Applications in Asymmetric Catalysis and Ligand Design

Development of Chiral Ligands for Metal-Catalyzed Asymmetric Reactions

The unique stereochemical and electronic properties of (R)-quinuclidine-3-methanol make it an attractive starting point for the synthesis of novel chiral ligands. These ligands are designed to coordinate with metal centers, creating a chiral environment that directs the stereochemical outcome of a reaction.

Design and Synthesis of Quinuclidine-Derived Chiral Ligands

The design of chiral ligands derived from this compound often involves the modification of its hydroxyl and quinuclidine (B89598) nitrogen functionalities. The quinuclidine core provides a rigid bicyclic structure, which is crucial for creating a well-defined and predictable chiral pocket around a metal center. dovepress.com The synthesis of these ligands can be achieved through various chemical transformations. For instance, the hydroxyl group can be converted into other functional groups, such as amines or amides, which can then be further elaborated. scispace.com

One common strategy involves the synthesis of aminophosphine (B1255530) ligands. For example, epi-quinine, a diastereomer of quinine (B1679958) that contains the quinuclidine motif, has been used to create phosphine (B1218219) ligands for silver-catalyzed reactions. acs.org These ligands are synthesized by reacting the quinine derivative with a suitable phosphine source. The resulting ligands possess both a hard nitrogen atom from the quinuclidine ring and a soft phosphorus atom, allowing for effective coordination with various metal centers. acs.org The modular nature of these syntheses allows for the creation of a library of ligands with varying steric and electronic properties, which can be screened for optimal performance in different catalytic reactions. taylorfrancis.com

Evaluation in Enantioselective Metal-Mediated Transformations

Quinuclidine-derived chiral ligands have been successfully employed in a variety of enantioselective metal-mediated transformations, demonstrating their potential to induce high levels of stereocontrol. A notable application is in the silver-catalyzed enantioselective [3+2] cycloaddition of α-substituted isocyanoacetates with various dipolarophiles. tandfonline.com In these reactions, a chiral catalyst derived from a cinchona-derived aminophosphine ligand and a silver salt directs the formation of chiral bicyclic pyrrolidines with high diastereoselectivity and enantioselectivity. tandfonline.com

Another significant application is the rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to α,β-unsaturated carbonyl compounds. researchgate.net Ligands derived from bicyclo[2.2.1]heptadiene and bearing aryl and amido groups have shown high stereoselectivity in these reactions, affording optically active products in good to excellent yields and enantiomeric excesses. researchgate.net The success of these ligands is attributed to the bifunctional nature of the catalyst, where the metal center activates the substrate and the chiral ligand controls the stereochemical outcome of the nucleophilic attack. researchgate.net

The following table summarizes the performance of some quinuclidine-derived ligands in selected enantioselective reactions:

| Reaction | Metal | Ligand Type | Substrate | Product Yield | Enantiomeric Excess (ee) |

| [3+2] Cycloaddition | Ag(I) | Cinchona-derived aminophosphine | α-substituted isocyanoacetates | Good to quantitative | 81-98% |

| 1,4-Addition | Rh(I) | Bicyclo[2.2.1]heptadiene-based | Arylboronic acids | 31->99% | 91->99% |

| Transfer Hydrogenation | Ir(I) | Cinchona-derived diamine | Aromatic ketones | Excellent | up to 95% |

Organocatalysis Utilizing this compound Derivatives

Derivatives of this compound have emerged as powerful organocatalysts, capable of promoting a wide range of asymmetric transformations without the need for a metal cocatalyst. Their efficacy stems from the presence of both a basic quinuclidine nitrogen and a hydrogen-bond-donating group, allowing for bifunctional activation of substrates. dovepress.com

Design of Bifunctional Organocatalysts (e.g., Thiourea (B124793), Squaramide platforms)

A prominent strategy in the design of organocatalysts based on this compound involves the incorporation of a thiourea or squaramide moiety. bohrium.comnih.gov These groups act as powerful hydrogen-bond donors, capable of activating electrophiles. The synthesis of these bifunctional catalysts typically involves the conversion of the hydroxyl group of this compound to an amine, which is then reacted with a bis(3,5-trifluoromethyl)phenylthio-isocyanate or a squaramide derivative. nih.govresearchgate.net

Cinchona alkaloids, which contain the quinuclidine core, are frequently used as scaffolds for these catalysts. nih.gov The combination of the basic quinuclidine nitrogen and the acidic N-H protons of the thiourea or squaramide group allows the catalyst to simultaneously activate both the nucleophile and the electrophile in a reaction. bohrium.comnih.gov The modular synthesis of these catalysts permits the fine-tuning of their steric and electronic properties by modifying the substituents on the aromatic rings of the thiourea or squaramide unit, or by altering the linker connecting it to the quinuclidine scaffold. d-nb.info

Mechanistic Investigations of Organocatalytic Cycles

The mechanism of action for bifunctional quinuclidine-based organocatalysts, particularly those incorporating thiourea or squaramide motifs, has been the subject of extensive investigation. nih.govmdpi.com In a typical catalytic cycle for a Michael addition, the basic quinuclidine nitrogen deprotonates the nucleophile, increasing its reactivity. dovepress.commdpi.com Simultaneously, the hydrogen-bonding moiety (thiourea or squaramide) activates the electrophile by forming hydrogen bonds with it, lowering its LUMO energy and orienting it for the nucleophilic attack. dovepress.comnih.gov

Two primary mechanistic pathways have been proposed. In one, the acidic NH groups of the thiourea or squaramide activate the enolate, while the protonated quinuclidine moiety interacts with the electrophile. nih.gov In the alternative mechanism, the activation of the substrates occurs on opposite sides of the catalyst. nih.gov Both mechanisms, however, commence with the deprotonation of the nucleophile by the basic nitrogen of the quinuclidine ring. nih.gov Density Functional Theory (DFT) calculations have been employed to elucidate the transition states and understand the origins of stereoselectivity, often highlighting the importance of a well-organized, hydrogen-bonded network in the transition state. acs.orgrsc.org These studies have confirmed the bifunctional nature of the catalysis and the crucial role of both the quinuclidine and the hydrogen-bonding donor in achieving high enantioselectivity. acs.org

Applications in Asymmetric Michael Additions and Related Conjugate Reactions

Bifunctional organocatalysts derived from this compound have proven to be highly effective in promoting asymmetric Michael additions and other conjugate addition reactions. acs.orgnih.gov These reactions are fundamental carbon-carbon bond-forming processes in organic synthesis. The catalysts have been successfully applied to the addition of a variety of nucleophiles, including malonates, nitroalkanes, and dicarbonyl compounds, to α,β-unsaturated ketones, esters, and nitroolefins. dovepress.comacs.org

For instance, cinchona-squaramide catalysts have been shown to be highly efficient in the Michael addition of 1,3-dicarbonyl compounds to trans-β-nitrostyrene, affording the products in high yields and with excellent enantioselectivities. nih.govnih.gov The diastereomeric and enantiomeric ratios of the products are often very high, demonstrating the precise stereocontrol exerted by the catalyst. nih.gov The following table presents selected examples of the application of these catalysts in asymmetric Michael additions.

| Catalyst Type | Nucleophile | Electrophile | Solvent | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| Cinchona Squaramide Dimer | 1,3-Dicarbonyl Compound | trans-β-Nitrostyrene | THF | 76% | >100:1 | 98% |

| Cinchona Thiourea | Nitromethane | Chalcone | Toluene | High | - | High |

| Cinchonidine-Squaramide | Methyl 2-oxocyclopentane-1-carboxylate | trans-β-Nitrostyrene | Deep Eutectic Solvent | up to 99% | - | up to 96% |

| Cinchona Thiourea | Dimethyl Malonate | trans-β-Nitrostyrene | - | - | - | - |

Contributions of the Quinuclidine Core in Cinchona Alkaloid Catalysis

The quinuclidine core is a fundamental structural component of Cinchona alkaloids and is central to their remarkable success as organocatalysts in asymmetric synthesis. rsc.orgnih.gov Its catalytic contribution is multifaceted, arising from its unique structural and electronic properties, which include a sterically hindered tertiary amine, inherent chirality, and significant basicity. rsc.orgacs.org

Cinchona alkaloids are often described as bifunctional catalysts, a capability largely attributable to the quinuclidine moiety in concert with other functional groups. acs.orgbeilstein-journals.org The tertiary amine of the quinuclidine ring acts as a Brønsted base or a Lewis base/nucleophile, capable of activating one of the reactants. nih.govacs.org Simultaneously, another part of the alkaloid, typically the hydroxyl group at the C9 position, can function as a Brønsted acid or hydrogen-bond donor, activating the electrophilic partner. acs.org This dual activation within a single chiral scaffold creates a highly organized, enzyme-like transition state, enabling efficient transfer of stereochemical information and leading to high levels of enantioselectivity. units.it

The conformational flexibility of the bond linking the quinuclidine and quinoline (B57606) rings allows the catalyst to adopt different arrangements to accommodate various substrates, while the rigid bicyclic structure of the quinuclidine itself provides a well-defined steric environment that influences the facial selectivity of the reaction. acs.orgclockss.org

The quinuclidine core is instrumental in Cinchona alkaloid-catalyzed asymmetric Strecker reactions, a powerful method for synthesizing chiral α-amino nitriles. In these reactions, which are typically catalyzed by Cinchona-derived thiourea organocatalysts, the quinuclidine nitrogen functions as a Lewis base. thieme-connect.comnih.gov It activates the cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN), while the thiourea moiety activates the imine substrate through hydrogen bonding. thieme-connect.comdovepress.com

This dual activation mechanism is highly effective. For instance, the cyanation of N-Boc isatin (B1672199) imines using a cinchonine-derived thiourea catalyst affords the corresponding 3-cyano-3-amino-2-oxindoles in high yields (81–95%) and excellent enantioselectivities (90–>99% ee). dovepress.com Similarly, quinine-derived thiourea catalysts have been successfully employed for the cyanation of various ketimines, delivering products with high enantiomeric excess. thieme-connect.com DFT and ONIOM studies on a related system using a Ti(IV)-complex with a cinchonine (B1669041) ligand revealed that the tertiary amine in the Cinchona alkaloid acts as a Lewis base to promote the activation of HCN, while the metal center activates the aldimine. nih.gov

The development of catalysts with multiple hydrogen-bond donors has further improved efficiency, allowing for lower catalyst loadings (e.g., 1 mol%) while maintaining high yields and enantioselectivities in the Strecker-type reaction of azomethine imines. thieme-connect.com

Table 1: Performance of Cinchona Alkaloid-Derived Catalysts in Asymmetric Strecker Reactions Data sourced from multiple studies focusing on the cyanation of various imine substrates.

| Catalyst Type | Imine Substrate | Cyanide Source | Yield (%) | ee (%) | Reference |

| Cinchonine-derived thiourea | N-Boc isatin imines | - | 81-95 | 90->99 | dovepress.com |

| Quinine-derived thiourea | N-Boc isatin imines | TMSCN | 78-98 | up to 94 | dovepress.com |

| Quinine thiourea w/ multiple H-bond donors | Azomethine imines | TMSCN | up to 99 | up to 97 | thieme-connect.com |

| Cinchonidine | α-Aryl ketiminophosphonates | Pyruvonitrile | 75-80 | 73-92 | thieme-connect.com |

The quinuclidine unit of Cinchona alkaloids plays a crucial role in catalyzing asymmetric amination reactions, providing access to chiral amines and their derivatives. An example is the atropoenantioselective transamination of biaryl aldehydes, which proceeds via a cascade decarboxylation and dynamic kinetic resolution catalyzed by Cinchona alkaloids. thieme-connect.com

Similarly, direct organocatalytic amination of α-substituted α-cyanoacetates and β-dicarbonyl compounds has been achieved using Cinchona derivatives, such as β-isocupreidine, demonstrating the versatility of this catalytic scaffold. tcichemicals.com

Table 2: Cinchona Alkaloid-Catalyzed Asymmetric Amination Reactions A summary of representative amination reactions catalyzed by Cinchona derivatives.

| Catalyst | Substrate | Reagent | Product Type | Yield (%) | ee (%) | Reference |

| Cinchona alkaloid | Biaryl aldehydes | 2,2-Diphenylglycine | Axially chiral biaryls | High | Good | thieme-connect.com |

| 9-epi-amino cinchona alkaloid | α,β-Unsaturated ketones | Di-tert-butyl azodicarboxylate | Chiral 2-pyrazolines | 46-78 | 59-91 | nih.gov |

| β-Isocupreidine | α-Substituted α-cyanoacetates | - | α-Amino α-cyanoacetates | - | - | tcichemicals.com |

The quinuclidine nitrogen is central to one of the most significant applications of Cinchona alkaloids: asymmetric phase-transfer catalysis (PTC). rsc.org For these reactions, the quinuclidine tertiary amine is quaternized, typically with a benzyl (B1604629) or anthracenylmethyl group, to form a chiral ammonium (B1175870) salt. rsc.orgsigmaaldrich.com This salt can then shuttle an enolate anion from an aqueous or solid phase into an organic phase, where it reacts with an alkylating agent. The chiral environment created by the bulky Cinchona framework around the ion pair directs the alkylation to occur stereoselectively. sigmaaldrich.comresearchgate.net

This strategy has been famously applied to the asymmetric alkylation of glycine (B1666218) imine Schiff bases to produce non-natural α-amino acids. rsc.orgthieme-connect.com Different "generations" of these phase-transfer catalysts have been developed by modifying the substituents on both the C9-oxygen and the quinuclidinium nitrogen, leading to progressively higher enantioselectivities. sigmaaldrich.com For example, third-generation catalysts bearing a 9-anthracenylmethyl group on the nitrogen deliver significantly higher enantiomeric excesses than first-generation N-benzyl catalysts. sigmaaldrich.com Dimeric Cinchona alkaloid catalysts have been shown to optimize enantioselectivity even further, achieving up to 99% ee. sigmaaldrich.com

Table 3: Asymmetric Alkylation of Glycine Imines using Cinchona-Derived Phase-Transfer Catalysts Data from Sigma-Aldrich technical bulletin, adapted from primary literature.

| Catalyst Generation | N-Substituent | O-Substituent | R-Br | Yield (%) | ee (%) | Reference |

| 1st | Benzyl | H | PhCH₂- | 85 | 60 | sigmaaldrich.com |

| 1st | Benzyl | H | 4-Cl-C₆H₄-CH₂- | 95 | 66 | sigmaaldrich.com |

| 2nd | Benzyl | Allyl | 4-Cl-C₆H₄-CH₂- | - | 81 | sigmaaldrich.com |

| 3rd | 9-Anthracenylmethyl | H | PhCH₂- | 68 | 91 | sigmaaldrich.com |

| 3rd | 9-Anthracenylmethyl | Allyl | PhCH₂- | 87 | 94 | sigmaaldrich.com |

| Dimeric | 2,7-Anthracenylmethyl | Allyl | 4-NO₂-C₆H₄-CH₂- | 91 | 99 | sigmaaldrich.com |

The catalytic performance of the quinuclidine core is intrinsically linked to its basicity and three-dimensional structure. The pKa of the conjugate acid of the quinuclidine nitrogen is a critical parameter that dictates its ability to act as a base catalyst. wikipedia.orgresearchgate.net Studies have established a direct correlation between the basicity of quinuclidine-based catalysts and their reactivity in reactions like the Baylis-Hillman reaction. researchgate.net Unsubstituted quinuclidine, being the strongest base in the series, is also the most active catalyst. wikipedia.orgresearchgate.net

Substituents on the quinuclidine ring have a profound impact on basicity due to inductive effects. Electron-withdrawing groups decrease basicity and, consequently, catalytic activity. researchgate.net As shown in the table below, the introduction of a hydroxyl group at the 3-position lowers the pKa from 11.3 to 9.9, and a chloro group lowers it further to 8.9. wikipedia.org

Within the Cinchona alkaloid framework, the basicity of the quinuclidine nitrogen is modulated not only by substituents on the bicyclic ring itself (e.g., vinyl vs. ethyl group) but also by the functional group at the C9 position. nih.gov The basicity decreases in the order of C9-amino > C9-hydroxyl > C9-thiourea > C9-squaramide. nih.gov For example, saturation of the vinyl group to an ethyl group leads to a predictable increase in basicity. nih.gov However, studies have shown that in some reactions, such as the Michael addition, this significant change in basicity does not always translate into major differences in catalytic efficiency or enantioselectivity, suggesting that other factors like steric hindrance and hydrogen-bonding capabilities also play a crucial cooperative role. nih.govacs.org The rigid, sterically demanding structure of the quinuclidine core is essential for creating the specific chiral pocket that controls the stereochemical outcome of the reaction. clockss.org

Table 4: Basicity of Substituted Quinuclidines pKa values of the conjugate acids measured in water.

| Compound | pKa of Conjugate Acid | Reference |

| Quinuclidine | 11.3 | wikipedia.orgresearchgate.net |

| 3-Hydroxyquinuclidine | 9.9 | wikipedia.orgresearchgate.net |

| 3-Acetoxyquinuclidine | 9.3 | wikipedia.orgresearchgate.net |

| 3-Chloroquinuclidine | 8.9 | wikipedia.orgresearchgate.net |

| DABCO | 8.7 | wikipedia.orgresearchgate.net |

| 3-Quinuclidone | 7.2 | wikipedia.orgresearchgate.net |

Derivatization and Functionalization Strategies of R Quinuclidine 3 Methanol

Regioselective Chemical Transformations of the Hydroxyl Group

The primary hydroxyl group in (R)-Quinuclidine-3-methanol is a prime site for regioselective chemical transformations. These reactions allow for the introduction of various functional groups without altering the core quinuclidine (B89598) scaffold, thereby modifying the molecule's steric and electronic properties.

Common transformations include esterification and etherification. For instance, the hydroxyl group can be acylated to form esters. A notable example is the pre-column derivatization with benzoyl chloride in the presence of triethylamine (B128534) to yield (R)-quinuclidin-3-ylmethyl benzoate. oup.comoup.com This transformation is often employed in analytical methods, such as high-performance liquid chromatography (HPLC), to improve the chromatographic resolution of enantiomers. oup.com The reaction proceeds by nucleophilic attack of the hydroxyl oxygen on the carbonyl carbon of the acylating agent.

Beyond acylation, the hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chlorides. This functionalization paves the way for subsequent nucleophilic substitution reactions, enabling the introduction of a wide range of functionalities.

Table 1: Examples of Regioselective Transformations of the Hydroxyl Group

| Starting Material | Reagent(s) | Product | Transformation Type |

|---|---|---|---|

| This compound | Benzoyl chloride, Triethylamine | (R)-Quinuclidin-3-ylmethyl benzoate | Esterification |

| This compound | p-Toluenesulfonyl chloride, Pyridine | (R)-Quinuclidin-3-ylmethyl tosylate | Sulfonylation |

| This compound | Sodium hydride, Methyl iodide | (R)-3-(Methoxymethyl)quinuclidine | Etherification (Williamson) |

Functional Group Interconversions on the Quinuclidine Ring

Modifying the quinuclidine ring itself requires functional group interconversions that transform existing substituents or introduce new ones onto the bicyclic core. These transformations are essential for building more complex quinuclidine derivatives starting from simpler precursors.

A multi-step synthesis starting from quinuclidin-3-one (B120416) illustrates a series of functional group interconversions on the quinuclidine skeleton to ultimately produce quinuclidine-3-methanol. google.com The process involves several distinct steps:

Cyanohydrin formation: Reaction of quinuclidin-3-one with an alkali metal cyanide to form 3-cyano-3-hydroxy-quinuclidine. google.com

Esterification: Treatment with methanol (B129727) and hydrogen chloride, followed by an alkali workup, converts the cyanohydrin to a methyl ester, methyl 3-hydroxy-quinuclidine-3-carboxylate. google.com

Dehydration: Reaction with thionyl chloride eliminates the tertiary hydroxyl group to form an unsaturated ester, methyl 1-azabicyclo[2.2.2]oct-2-ene-3-carboxylate. google.com

Hydrogenation: Catalytic hydrogenation of the double bond using a catalyst like Raney nickel yields the saturated ester, methyl 1-azabicyclo[2.2.2]octane-3-carboxylate. google.com

Reduction: Finally, reduction of the ester group affords the target quinuclidine-3-methanol. google.com

This sequence showcases the conversion of a ketone into various functional groups—cyanohydrin, ester, and alkene—and their subsequent modification to achieve the desired hydroxymethyl substituent on the quinuclidine ring. google.com

Table 2: Synthetic Sequence Illustrating Functional Group Interconversions

| Step | Precursor | Key Reagent(s) | Intermediate/Product | Functional Group Transformation |

|---|---|---|---|---|

| 1 | Quinuclidin-3-one | KCN/H₂O | 3-Cyano-3-hydroxy-quinuclidine | Ketone → Cyanohydrin |

| 2 | 3-Cyano-3-hydroxy-quinuclidine | MeOH/HCl | Methyl 3-hydroxy-quinuclidine-3-carboxylate | Nitrile → Ester |

| 3 | Methyl 3-hydroxy-quinuclidine-3-carboxylate | SOCl₂ | Methyl 1-azabicyclo[2.2.2]oct-2-ene-3-carboxylate | Dehydration (Alcohol → Alkene) |

| 4 | Methyl 1-azabicyclo[2.2.2]oct-2-ene-3-carboxylate | H₂, Raney Ni | Methyl 1-azabicyclo[2.2.2]octane-3-carboxylate | Alkene → Alkane |

| 5 | Methyl 1-azabicyclo[2.2.2]octane-3-carboxylate | Reducing Agent (e.g., LiAlH₄) | Quinuclidine-3-methanol | Ester → Alcohol |

Stereocontrolled Modifications for the Synthesis of Novel Chiral Auxiliaries

The inherent chirality and conformational rigidity of the quinuclidine framework make its derivatives, including this compound, highly attractive for applications in asymmetric synthesis. mdpi-res.com When used as chiral auxiliaries, these molecules can control the stereochemical outcome of a reaction, leading to the formation of enantioenriched products. mdpi-res.comnih.gov

Derivatives of this compound can be synthesized to act as chiral ligands for metal-catalyzed reactions or as organocatalysts. The stereocenter at C-3, combined with the rigid bicyclic structure, creates a well-defined chiral environment around the catalytic center. This environment influences the approach of substrates, favoring the formation of one stereoisomer over the other.

For example, modifying the hydroxyl group of this compound with a phosphine (B1218219) moiety could generate a chiral phosphine ligand. Such ligands are widely used in asymmetric hydrogenation, allylic alkylation, and cross-coupling reactions. The stereochemical information from the quinuclidine backbone is transferred to the product during the catalytic cycle. The development of peptide-based catalysts has also shown that cyclic structures can be crucial for high catalytic activity and enantioselectivity. nih.gov

Table 3: Potential Asymmetric Reactions Utilizing this compound Derivatives

| Derivative Type | Asymmetric Reaction | Role of Quinuclidine Moiety |

|---|---|---|

| Chiral Phosphine Ligand | Asymmetric Hydrogenation | Creates a chiral pocket around the metal center |

| Chiral Diamine Ligand | Asymmetric Transfer Hydrogenation | Coordinates to the metal, inducing asymmetry |

| Chiral Organocatalyst | Asymmetric Aldol (B89426) Reaction | Forms a chiral enamine/iminium intermediate |

| Chiral Phase-Transfer Catalyst | Asymmetric Alkylation | Forms a chiral ion pair with the reactant |

Alpha-Functionalization via N-Oxide Intermediates

A powerful strategy for functionalizing the quinuclidine ring at the carbon atoms alpha to the bridgehead nitrogen (C-2 and C-6) involves the formation of an N-oxide intermediate. liverpool.ac.ukliverpool.ac.uk This approach activates the adjacent C-H bonds, facilitating their deprotonation and subsequent reaction with electrophiles. liverpool.ac.uk

The process begins with the oxidation of the tertiary amine of this compound to its corresponding N-oxide, typically using an oxidizing agent like hydrogen peroxide. liverpool.ac.uk The resulting N-oxide significantly increases the acidity of the α-protons. Treatment of the N-oxide with a strong, non-nucleophilic base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), leads to the abstraction of an α-proton, generating a stabilized carbanion known as α-lithio quinuclidine N-oxide (Li-QNO). liverpool.ac.ukrsc.org

This nucleophilic carbanion can then be trapped with a wide variety of electrophiles, allowing for the regioselective introduction of new functional groups at the C-2 position. liverpool.ac.ukliverpool.ac.uk This methodology provides a route to novel 2,3-disubstituted quinuclidine derivatives. liverpool.ac.uk

Table 4: Alpha-Functionalization of Quinuclidine N-Oxide

| Step | Reagent(s) | Intermediate/Product | Description |

|---|---|---|---|

| 1. Oxidation | H₂O₂ | This compound N-oxide | Formation of the N-oxide to activate α-protons. liverpool.ac.uk |

| 2. Deprotonation | n-BuLi or LDA | α-Lithio this compound N-oxide | Generation of a nucleophilic carbanion at the α-position. liverpool.ac.ukrsc.org |

| 3. Electrophilic Trap | Aldehyde (R'CHO) | 2-(1-Hydroxyalkyl)-(R)-quinuclidine-3-methanol N-oxide | Introduction of a hydroxyalkyl group. liverpool.ac.uk |

| 3. Electrophilic Trap | Alkyl Halide (R'X) | 2-Alkyl-(R)-quinuclidine-3-methanol N-oxide | Introduction of an alkyl group. liverpool.ac.uk |

| 3. Electrophilic Trap | Carbon Dioxide (CO₂) | 2-Carboxy-(R)-quinuclidine-3-methanol N-oxide | Introduction of a carboxylic acid group (after workup). |

Complex Formation with Other Chemical Entities (e.g., ion-pair complexes)

This compound and its derivatives can participate in non-covalent interactions to form various types of chemical complexes. These interactions are driven by the Lewis basicity of the nitrogen atom and the hydrogen-bonding capability of the hydroxyl group.

Ion-Pair Complexes: The tertiary amine of the quinuclidine ring is basic and can be readily protonated by an acid to form a positively charged quinuclidinium cation. This cation can then form a stable ion-pair complex with a suitable anion. mdpi.comresearchgate.net For example, complexes between protonated quinine (B1679958) derivatives and the tetraphenylborate (B1193919) anion have been characterized, where the stability is derived from the ionic interaction between the quinuclidinium nitrogen (N+) and the boron center (B⁻). mdpi.com Such ion-pairing is crucial in understanding receptor-ligand interactions and can be used in phase-transfer catalysis. researchgate.net

Coordination Complexes: The nitrogen atom and the oxygen atom of the hydroxyl group can both act as donor ligands to coordinate with metal centers. In related quinoline (B57606) methanol antimalarials like quinine and quinidine (B1679956), the molecule has been shown to form coordination complexes with ferriprotoporphyrin IX (Fe(III)PPIX). rsc.org In these complexes, coordination occurs through the deprotonated hydroxyl group (alkoxide), forming a direct bond with the iron(III) center. rsc.org Additionally, intramolecular hydrogen bonds can form between the protonated quinuclidine nitrogen and other parts of the complex, further stabilizing the structure. rsc.org Similar coordination behavior could be expected for this compound with various metal ions.

Table 5: Types of Complexes Formed by Quinuclidine Derivatives

| Complex Type | Interacting Species | Driving Force | Example |

|---|---|---|---|

| Ion-Pair Complex | Quinuclidinium Cation + Anion | Electrostatic Attraction | Quininium Tetraphenylborate mdpi.com |

| Coordination Complex | Quinuclidine Derivative + Metal Ion | Ligand Donation (N, O) | Quinine-Fe(III)PPIX Complex rsc.org |

| Hydrogen-Bonded Complex | Hydroxyl Group + H-bond Acceptor | Hydrogen Bonding | Cinchonine-Methanol Solvate mdpi.com |

Advanced Spectroscopic and Stereochemical Characterization Methodologies

Determination of Absolute Configuration by X-ray Crystallography

X-ray crystallography stands as the definitive method for determining the absolute configuration of a crystalline solid. This technique relies on the diffraction of X-rays by the electron clouds of the atoms within a crystal lattice. The resulting diffraction pattern provides the information needed to construct a three-dimensional model of the molecule, revealing the precise spatial arrangement of its constituent atoms.

For (R)-Quinuclidine-3-methanol, also known as (R)-(-)-3-quinuclidinol, single-crystal X-ray diffraction studies have been crucial in confirming its absolute stereochemistry. researchgate.net The analysis of a suitable single crystal of the compound provides detailed information about its crystal system, space group, and unit cell dimensions. A study published in Acta Crystallographica provides specific crystallographic data for (R)-(-)-quinuclidinol, which crystallizes in a hexagonal system. ipb.pt

A critical aspect of determining the absolute configuration of a chiral molecule from X-ray diffraction data is the use of anomalous dispersion. asm.org When the X-ray energy is near an absorption edge of an atom in the crystal, the scattering factor becomes a complex number. This leads to a breakdown of Friedel's law, meaning that the intensities of diffraction spots (h,k,l) and their inverses (-h,-k,-l), known as Bijvoet pairs, are no longer equal. The differences in these intensities can be used to determine the absolute structure.

The Flack parameter is a key value derived from the refinement of the crystallographic data that indicates the correctness of the assigned absolute configuration. A Flack parameter close to zero for a given enantiomer confirms that the assigned stereochemistry is correct, while a value close to one suggests that the inverted structure is the correct one. asm.org For (R)-(-)-quinuclidin-3-ol, the refinement of the crystallographic data, including the application of the Flack method, has unequivocally confirmed the 'R' configuration at the chiral center. researchgate.netipb.pt

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₁₃NO |

| Formula Weight | 127.18 |

| Crystal System | Hexagonal |

| Space Group | P6₁ |

| a (Å) | 6.2076 (3) |

| c (Å) | 29.8731 (13) |

| Volume (ų) | 996.91 (11) |

| Z | 6 |

| Temperature (K) | 100 |

| Radiation | Cu Kα (λ = 1.54178 Å) |

| Flack Parameter | 0.01 (4) |

Chiroptical Spectroscopy for Enantiomeric Purity and Conformation

Chiroptical spectroscopy encompasses techniques that rely on the differential interaction of chiral molecules with left- and right-circularly polarized light. These methods are invaluable for determining the enantiomeric purity and investigating the solution-state conformation of chiral compounds like this compound.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum is a plot of this differential absorption versus wavelength. Enantiomers, being non-superimposable mirror images, produce CD spectra that are equal in magnitude but opposite in sign. This makes CD an excellent tool for distinguishing between enantiomers and assessing enantiomeric purity.

For this compound and its (S)-enantiomer, vibrational circular dichroism (VCD) spectra, which extends CD into the infrared region, show a distinct mirror-image relationship, providing clear evidence of their enantiomeric nature. The CD spectrum of a racemic mixture, which contains equal amounts of both enantiomers, will show no signal. The technique has also been used to confirm the non-centrosymmetric nature of crystalline materials incorporating the (R)-(−)-3-hydroxyquinuclidium cation. google.com

Polarimetry for Optical Activity Assessment

Polarimetry is a technique that measures the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound. This rotation is known as optical activity and is reported as the specific rotation [α]. The magnitude and sign (dextrorotatory, '+', or levorotatory, '-') of the specific rotation are characteristic properties of a chiral molecule under specific conditions of temperature, wavelength, solvent, and concentration.

This compound is levorotatory, as indicated by the negative sign in its specific rotation value, and is often designated as (R)-(-)-3-quinuclidinol. The specific rotation is a direct measure of the enantiomeric excess (ee) of a sample. A pure sample of this compound will exhibit a maximum specific rotation, while a racemic mixture will have a specific rotation of zero. Various sources report the specific optical rotation for (R)-(-)-3-Quinuclidinol, with a typical value being around -44.5° (c=3, 1N HCl). magritek.comdocbrown.info

| Specific Rotation [α] | Conditions | Reference |

|---|---|---|

| -43° to -46° | 20°C, 589 nm (c=3, 1 N HCl) | magritek.comchemicalbook.com |

| -35° | 20°C, D-line (c=1 in H₂O) | jiangnan.edu.cn |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms. For stereochemical analysis, advanced NMR techniques are particularly insightful.

Detailed ¹H-NMR and ¹³C-NMR Chemical Shift Analysis

¹H and ¹³C NMR spectra provide a map of the hydrogen and carbon atoms in a molecule, respectively. The chemical shift of a nucleus is highly sensitive to its local electronic environment, which is influenced by the molecule's three-dimensional structure. In a chiral molecule like this compound, the rigid bicyclic framework leads to a distinct set of chemical shifts for each proton and carbon atom.

The characterization of (R)-3-quinuclidinol produced via enzymatic reduction has been confirmed by ¹H and ¹³C NMR analysis. jiangnan.edu.cn The reported chemical shifts in deuterium (B1214612) oxide (D₂O) provide a fingerprint of the molecule's structure in an aqueous environment.

| ¹H NMR (400 MHz, D₂O) | ¹³C NMR (101 MHz, D₂O) | ||

|---|---|---|---|

| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment |

| 4.71 (d, J = 1.6 Hz, 1H) | H-3 | 67.31 | C-3 |

| 3.88–3.79 (m, 1H) | Quinuclidine (B89598) ring protons | 55.47 | Quinuclidine ring carbons |

| 2.97 (ddd, J = 14.3, 8.5, 2.1 Hz, 1H) | 46.05 | ||

| 2.72–2.41 (m, 4H) | 45.01 | ||

| 2.36 (dt, J = 14.2, 3.0 Hz, 1H) | 26.92 | ||

| 1.72 (dtd, J = 18.7, 6.5, 3.3 Hz, 2H) | 23.53 | ||

| 1.65–1.54 (m, 1H) | 17.81 | ||

| 1.47–1.27 (m, 2H) |

Nuclear Overhauser Effect (NOE) Spectroscopy for Proximity Information

The Nuclear Overhauser Effect (NOE) is a phenomenon in NMR spectroscopy where the transfer of nuclear spin polarization from one nucleus to another through space is observed. This effect is distance-dependent, being proportional to the inverse sixth power of the distance between the nuclei (r⁻⁶). Therefore, NOE is a powerful tool for determining which atoms are close to each other in three-dimensional space, providing crucial information about the molecule's conformation and relative stereochemistry.

Use of Chiral Solvating Agents for Enantiomeric Purity Determination

The determination of enantiomeric purity is a critical step in the synthesis and application of chiral compounds like this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral solvating agents (CSAs), offers a powerful method for this purpose. researchgate.netnih.gov CSAs are enantiomerically pure compounds that interact with the enantiomers of a chiral analyte to form transient diastereomeric complexes. ethernet.edu.et These complexes exhibit different NMR spectra, allowing for the quantification of each enantiomer. ethernet.edu.etnih.gov